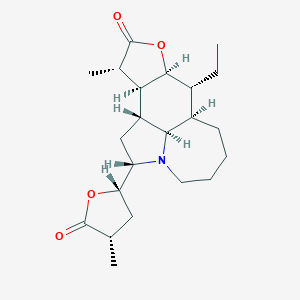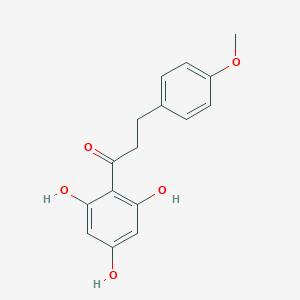
Tuberostemonine
Vue d'ensemble
Description
Tuberostemonine is an alkaloid found in S. tuberosa and has diverse biological activities . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings . The molecular formula is C22H33NO4 .
Synthesis Analysis
The synthesis of Tuberostemonine originates with a hydroindolinone derivative that can be obtained on a large scale in a single step from carbobenzoxy-protected l-tyrosine . The conversion of this hydroindolinone to the target structures involves the three-fold use of ruthenium catalysts, first in azepine ring-closing metathesis and then in alkene isomerization and cross-metathesis propenyl-vinyl exchange .Molecular Structure Analysis
Tuberostemonine has a unique skeleton of pyrrolo[1,2-a]azepine, created by the formation of additional C – C linkages and oxygen bridges together with ring cleavages and eliminations of the lactone rings . The absolute configurations of Tuberostemonine are usually determined using NOESY, biogenic synthesis, and data comparison methods during structural analysis .Chemical Reactions Analysis
The great diversity of Tuberostemonine, comprising 215 derivatives, is created by the formation of additional C – C linkages and oxygen bridges together with ring cleavages and eliminations of the lactone rings .Physical And Chemical Properties Analysis
Tuberostemonine has an average mass of 375.502 Da and a monoisotopic mass of 375.240967 Da .Applications De Recherche Scientifique
Tuberostemonine: A Comprehensive Analysis of Scientific Research Applications
Antitussive Effects: Tuberostemonine has been shown to exhibit dose-dependent inhibitory effects on cough, making it a potential candidate for treating chronic cough and related respiratory conditions. This aligns with its traditional use in Asian medicine as an antitussive agent .
Anti-inflammatory Properties: Research indicates that tuberostemonine has anti-inflammatory effects, particularly in reducing bronchial and vascular inflammation caused by cigarette smoke exposure. This suggests its potential application in treating acute lung inflammation .
Ferroptosis Inhibition: In a mouse model of bleomycin-induced pulmonary fibrosis (PF), tuberostemonine demonstrated inhibitory effects on ferroptosis—a type of cell death associated with iron accumulation and reactive oxygen species (ROS). This inhibition is linked to the upregulation of protective enzymes and reduction of iron accumulation and ROS .
Anti-Inflammatory Activity in Traditional Medicine: Stemona tuberosa, from which tuberostemonine is derived, is traditionally used for relieving cough and killing insects and lice. The alkaloids from this plant, including tuberostemonine, have been recognized for their unique anti-inflammatory activities .
Immunomodulatory Effects: Tuberostemonine O, a variant of tuberostemonine, has been found to inhibit the proliferation of activated CD4+ T cells by directly suppressing the production of IL-2. This demonstrates its potential immunomodulatory effects, which could be beneficial in conditions involving immune system dysregulation .
Pharmacological Research on Active Ingredients: Modern pharmacological research has confirmed the traditional pharmacological activities of Stemonae Radix’s active ingredients, including tuberostemonine. This highlights its significance in ongoing pharmacological studies and its potential for developing new therapeutic agents .
Mécanisme D'action
Target of Action
Tuberostemonine, an alkaloid, primarily targets Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR) . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, making it a key target for antimalarial agents .
Mode of Action
This suggests that Tuberostemonine may bind to its target, inhibiting its function and thus interfering with the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
Tuberostemonine has been found to suppress TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . These pathways play a significant role in cell proliferation and survival, and their inhibition can lead to reduced inflammation and fibrosis .
Pharmacokinetics
It has been reported that tuberostemonine exhibits rapid distribution and elimination from rat plasma . This suggests that Tuberostemonine may have good bioavailability and could be quickly metabolized and excreted.
Result of Action
Tuberostemonine has been shown to have antimalarial activity by targeting Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR) . Additionally, it has been found to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts . This results in reduced inflammation and fibrosis, demonstrating the compound’s potential therapeutic effects .
Action Environment
The action of Tuberostemonine can be influenced by various environmental factors. For instance, the transport mechanisms and potencies of Tuberostemonine can vary depending on the route of administration . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-JJDZUBOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tuberostemonine | |
CAS RN |
6879-01-2 | |
| Record name | Tuberostemonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberostemonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















